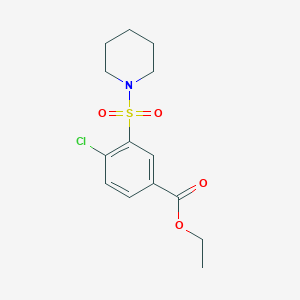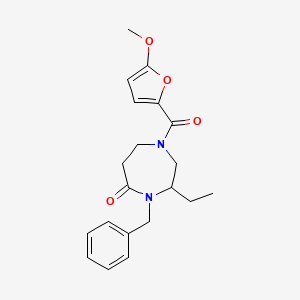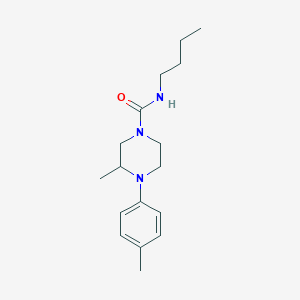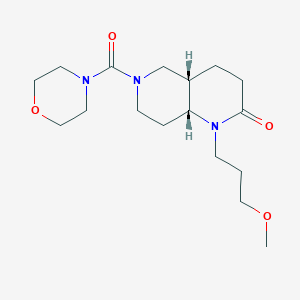
ethyl 4-chloro-3-(1-piperidinylsulfonyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-chloro-3-(1-piperidinylsulfonyl)benzoate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CP-339818 and is a known inhibitor of the protein kinase C epsilon (PKCε). The purpose of
Mecanismo De Acción
CP-339818 exerts its effects by inhibiting the activity of PKCε, a protein kinase that plays a critical role in various cellular processes, including cell growth, differentiation, and apoptosis. PKCε is overexpressed in many types of cancer cells, and its inhibition by CP-339818 has been shown to induce cell death and inhibit tumor growth. Additionally, PKCε has been implicated in the development of cardiovascular diseases and neurological disorders, and its inhibition by CP-339818 has been shown to have beneficial effects in these conditions.
Biochemical and Physiological Effects:
CP-339818 has been shown to have a variety of biochemical and physiological effects, including reducing oxidative stress, inflammation, and cell proliferation. Additionally, CP-339818 has been shown to improve cognitive function, reduce myocardial infarction size, and inhibit tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CP-339818 is its specificity for PKCε, which makes it a useful tool for studying the role of this protein kinase in various cellular processes. Additionally, CP-339818 has been shown to have low toxicity and good bioavailability, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of CP-339818 is its relatively low potency compared to other PKC inhibitors, which may limit its usefulness in certain experimental settings.
Direcciones Futuras
There are several future directions for research on CP-339818, including further investigation of its potential therapeutic applications in cancer, cardiovascular diseases, and neurological disorders. Additionally, the development of more potent and specific PKC inhibitors based on the structure of CP-339818 may lead to the discovery of new therapeutic agents. Finally, the elucidation of the molecular mechanisms underlying the effects of CP-339818 may provide new insights into the role of PKCε in various cellular processes.
Métodos De Síntesis
CP-339818 can be synthesized using a multi-step process that involves the reaction of 4-chloro-3-nitrobenzoic acid with piperidine, followed by the addition of ethyl chloroformate and sodium sulfite. The resulting product is then purified using column chromatography to obtain CP-339818 in its pure form.
Aplicaciones Científicas De Investigación
CP-339818 has been extensively studied for its potential applications in various fields, including cancer research, cardiovascular diseases, and neurological disorders. For instance, CP-339818 has been shown to inhibit the growth of breast cancer cells by blocking the PKCε signaling pathway. Additionally, CP-339818 has been shown to reduce the severity of myocardial infarction (heart attack) by reducing oxidative stress and inflammation. Furthermore, CP-339818 has been shown to improve cognitive function in animal models of Alzheimer’s disease by reducing the accumulation of amyloid-beta plaques in the brain.
Propiedades
IUPAC Name |
ethyl 4-chloro-3-piperidin-1-ylsulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4S/c1-2-20-14(17)11-6-7-12(15)13(10-11)21(18,19)16-8-4-3-5-9-16/h6-7,10H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORXYPMYFZDVGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-furylmethyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5366592.png)
![2,4,6-trimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5366598.png)
![methyl 2-[7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]butanoate](/img/structure/B5366609.png)
![4-chloro-1-[(2-methoxyphenyl)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5366610.png)
![N-(3-chloro-4-fluorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5366618.png)

![3-(3,4-dichlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide](/img/structure/B5366622.png)
![2-(2-amino-4,6-dimethylpyrimidin-5-yl)-N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5366629.png)
![4-butoxy-N-[2-(4-chlorophenyl)ethyl]benzamide](/img/structure/B5366633.png)


![N-[2-(4-morpholinyl)-2-oxoethyl]benzamide](/img/structure/B5366660.png)

